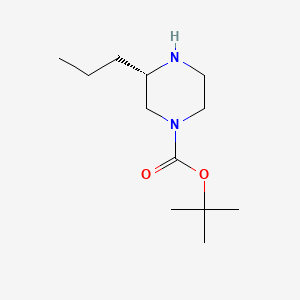

(S)-1-Boc-3-propyl-piperazine

説明

Significance of Chiral Nitrogen Heterocycles in Drug Discovery and Medicinal Chemistry

A significant percentage of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, underscoring their structural importance in drug design. rsc.orgnih.gov The presence of nitrogen atoms allows for the formation of hydrogen bonds, which can contribute to the stability of interactions with biological targets like DNA. nih.gov The modification of these heterocyclic ring structures can influence a molecule's therapeutic properties, including anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal activities. nih.gov

Chiral piperidine (B6355638) scaffolds, for instance, are common cores in many active pharmaceuticals. thieme-connect.com The introduction of these chiral scaffolds into small molecules can help in several ways: thieme-connect.com

Modulating physicochemical properties

Enhancing biological activities and selectivity

Improving pharmacokinetic properties

Reducing potential toxicity thieme-connect.com

The requirement for new drugs to have both enantiomers studied in detail has spurred the development of new methods for the asymmetric synthesis of these crucial saturated N-heterocycles. rsc.org

Role of Piperazine (B1678402) as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This structural motif is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple receptors with high affinity. sigmaaldrich.comrjptonline.org This makes the piperazine scaffold a versatile building block in the design of new drugs. tandfonline.com

The prevalence of the piperazine scaffold in biologically active compounds spans a wide range of therapeutic areas, including cancer, bacterial infections, and central nervous system disorders. tandfonline.comresearchgate.netresearchgate.net Its utility is attributed to its unique properties such as solubility, basicity, and chemical reactivity, which allow for the modulation of a drug's pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net

Impact of Stereochemistry on Biological Activity and Drug Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. mhmedical.com The shape of a drug molecule dictates how it interacts with biological targets like enzymes and receptors. mhmedical.com Many drugs are chiral, existing as enantiomers—mirror-image isomers that are not superimposable. patsnap.com

These enantiomers can have markedly different biological effects. patsnap.com Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. patsnap.comnih.gov The tragic example of thalidomide, where one enantiomer was therapeutic and the other caused severe birth defects, starkly illustrates the importance of stereochemistry in drug safety and development. patsnap.com

The interaction between a drug and its biological target is highly specific, akin to a key fitting into a lock. patsnap.com Therefore, the precise spatial arrangement of a drug's atoms influences its binding affinity and efficacy. patsnap.com Understanding and controlling stereochemistry allows medicinal chemists to design more potent and selective drugs with improved therapeutic outcomes. patsnap.comijpsjournal.com

Overview of Boc-Protected Piperazine Derivatives in Organic Synthesis

In the synthesis of complex molecules, particularly in pharmaceutical development, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. This is where protecting groups come into play.

Importance of the Boc Protecting Group in Amine Chemistry

The tert-butyloxycarbonyl group, commonly known as the Boc group, is a widely used protecting group for amines. total-synthesis.comchemistrysteps.com It converts the highly nucleophilic and basic amino group into a less reactive carbamate (B1207046). chemistrysteps.com The Boc group is valued for its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.comnih.gov

A key advantage of the Boc group is its ease of removal under mild acidic conditions, which allows for the selective deprotection of the amine without affecting other sensitive parts of the molecule. total-synthesis.comnih.gov This "orthogonality" to other protecting groups makes it an invaluable tool in multi-step organic synthesis, especially in peptide and heterocycle synthesis. total-synthesis.com The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.com

Advantages of N-Boc Protection for Piperazine Scaffolds

The use of N-Boc protection is particularly advantageous in the chemistry of piperazine scaffolds. Protecting one of the nitrogen atoms in the piperazine ring allows for selective functionalization of the other nitrogen. cymitquimica.com This strategy is crucial for the synthesis of a wide array of piperazine derivatives with diverse biological activities. chemicalbook.com

For instance, N-Boc-piperazine is a key intermediate in the synthesis of various bioactive compounds. cymitquimica.comchemicalbook.com The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations. cymitquimica.com This controlled, stepwise approach is essential for building complex molecules and exploring the structure-activity relationships of new drug candidates. chemicalbook.com The development of efficient methods for the lithiation and subsequent trapping of N-Boc piperazines has further expanded the synthetic utility of these building blocks, allowing for the introduction of substituents at the carbon atoms of the piperazine ring. researchgate.netbeilstein-journals.org

Below is a table summarizing the properties of some N-Boc protected piperazine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (S)-1-Boc-3-propyl-piperazine | 928025-58-5 | C12H24N2O2 | 228.33 | - |

| N-Boc-piperazine | 57260-71-6 | C9H18N2O2 | 186.26 | Crystals or crystalline powder |

| (S)-1-Boc-2-isopropylpiperazine | 674792-05-3 | C12H24N2O2 | 228.33 | - |

| 1-Boc-4-(3-hydroxypropyl)piperazine | 132710-90-8 | C12H24N2O3 | 244.33 | Solid |

| (S)-1-Boc-3-methylpiperazine | 147081-29-6 | C10H20N2O2 | 200.28 | Colorless to yellow liquid |

This table is based on data from Sigma-Aldrich, ChemicalBook, and LookChem. cymitquimica.comsigmaaldrich.comchemicalbook.comlookchem.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3S)-3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647559 | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-58-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Reactions of S 1 Boc 3 Propyl Piperazine Scaffolds

N-Functionalization

The secondary amine of the (S)-1-Boc-3-propyl-piperazine ring is a primary site for introducing molecular diversity. Common N-functionalization strategies include alkylation, acylation, coupling reactions, and reductive amination.

Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the piperazine (B1678402) core. Alkylation introduces alkyl groups to the nitrogen atom, while acylation adds acyl groups, forming amides. These reactions are typically straightforward and allow for the introduction of a wide array of substituents.

For instance, N-alkylation can be achieved by reacting the piperazine with alkyl halides. Similarly, acylation is commonly performed using acyl chlorides or anhydrides. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity. In the synthesis of various biologically active compounds, N-alkylation of mono-Boc-protected piperazines has been employed, followed by reduction of the resulting amides with reagents like lithium aluminum hydride to yield the N-alkylated piperazines. nih.gov

Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann-Goldberg)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl piperazines.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. organic-chemistry.orgwikipedia.org This reaction is widely used due to its broad substrate scope and functional group tolerance. wikipedia.org It has become a dominant method for C-N bond formation, even being applied in solvent-free conditions to demonstrate a more environmentally friendly approach. nih.gov The choice of phosphine (B1218219) ligands is crucial for the success of the reaction, with sterically hindered ligands often providing better results. wikipedia.org

The Ullmann-Goldberg reaction is a copper-catalyzed N-arylation of amines, amides, and nitrogen heterocycles. scispace.comwikipedia.org While historically requiring harsh conditions, modern protocols with the use of ligands have made it a more practical method. scispace.comwikipedia.org This reaction is an alternative to the Buchwald-Hartwig amination and is particularly useful for certain substrates. wikipedia.orgresearchgate.net

Table 1: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions for N-Arylation

| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction |

| Catalyst | Palladium | Copper |

| Ligands | Phosphines (e.g., RuPhos, XPhos) | Diamines, Phenanthroline, Salicylamides |

| Reaction Conditions | Generally milder | Traditionally harsh, improved with ligands |

| Substrate Scope | Broad, includes aryl chlorides | Effective for aryl iodides and bromides |

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the piperazine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃). nih.govgoogle.com

This method is widely used for its operational simplicity and the broad availability of carbonyl compounds. For example, reductive amination has been used in the synthesis of piperazine-based compounds by reacting the piperazine with aldehydes in the presence of NaBH(OAc)₃. nih.gov

C-Functionalization

While N-functionalization is more common, modification of the carbon framework of the piperazine ring, or C-functionalization, offers another avenue for structural diversification. mdpi.com Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized substrates. beilstein-journals.orgnih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization methods aim to selectively activate and transform C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.orgnih.gov For N-Boc protected piperazines, the focus is often on the α-carbon atoms adjacent to the nitrogen.

A powerful method for the α-functionalization of N-Boc protected nitrogen heterocycles is α-lithiation followed by trapping with an electrophile. beilstein-journals.orgnih.gov This process involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to form a lithiated intermediate. beilstein-journals.orgnih.gov This intermediate can then react with a variety of electrophiles to introduce substituents at the α-position. nih.gov

The regioselectivity of the lithiation is directed by the N-Boc group. beilstein-journals.orgnih.gov The development of general procedures for the racemic lithiation/trapping of N-Boc piperazines has simplified access to a wide range of α-functionalized derivatives. nih.gov In situ IR spectroscopy has been used to determine optimal lithiation times. nih.govnih.gov

Table 2: Examples of Electrophiles Used in Alpha-Lithiation Trapping of N-Boc-Piperazines whiterose.ac.uk

| Electrophile | Product Type |

| Me₃SiCl | α-Silyl piperazine |

| Bu₃SnCl | α-Stannyl piperazine |

| MeI | α-Methyl piperazine |

| Methyl chloroformate | α-Methoxycarbonyl piperazine |

| Paraformaldehyde | α-Hydroxymethyl piperazine |

| Cyclohexanone | α-(1-Hydroxycyclohexyl) piperazine |

| Benzophenone | α-(Hydroxydiphenylmethyl) piperazine |

Enantioselective versions of this reaction have also been developed using chiral ligands, such as (-)-sparteine (B7772259) and its surrogates, to achieve asymmetric functionalization. beilstein-journals.orgnih.govnih.gov However, the enantioselectivity can be influenced by the electrophile and the substituent on the distal nitrogen atom. nih.gov

Derivatization of Pre-functionalized Piperazines

The this compound scaffold is a pre-functionalized molecule, offering a versatile platform for further synthetic modifications. Derivatization can be achieved by targeting the unprotected N-4 nitrogen, the Boc-protected N-1 nitrogen (after deprotection), or by further functionalizing the carbon framework of the ring.

A common and powerful strategy in medicinal chemistry is the derivatization of the secondary amine (N-4). A vast number of piperazine-containing drugs are synthesized by appending various substituents at this position. nih.gov Standard synthetic methodologies such as N-arylation via Buchwald-Hartwig amination or SNAr reactions, reductive amination with aldehydes or ketones, and acylation or sulfonylation are routinely employed to install diverse functional groups. nih.govchemicalbook.com For example, copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides has been shown to be an efficient method for N-arylation. researchgate.net

Further functionalization of the carbon skeleton of a substituted piperazine is also a viable strategy. For instance, a piperazine ring that has been functionalized at one α-position can undergo a second functionalization at another position. This can be achieved through methods like diastereoselective α-lithiation and trapping with an electrophile. researchgate.netresearchgate.net Additionally, radical-based methods can be used to introduce further complexity. The Mn(OAc)₃-mediated radical cyclization of piperazine derivatives bearing unsaturated pendants with 1,3-dicarbonyl compounds has been used to synthesize novel dihydrofuran-fused piperazine structures. nih.gov These approaches allow for the creation of complex, three-dimensional molecules from simpler, pre-functionalized piperazine cores.

Advanced Analytical Techniques for Characterization and Enantiopurity Assessment

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for the qualitative analysis of (S)-1-Boc-3-propyl-piperazine, offering a detailed view of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In a typical ¹H NMR spectrum, the protons of the propyl group would exhibit characteristic signals, as would the protons on the piperazine (B1678402) ring and the tert-butoxycarbonyl (Boc) protecting group. The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal adjacent proton-proton couplings, helping to piece together the molecular framework.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aliphatic, attached to nitrogen or oxygen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following is a generalized prediction of chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (3C) |

| Boc (C(CH₃)₃) | - | ~79.5 (1C) |

| Propyl (-CH₂CH₂CH₃) | ~0.90 (t, 3H) | ~14.0 (1C) |

| Propyl (-CH₂CH₂CH₃) | ~1.30-1.50 (m, 2H) | ~20.0 (1C) |

| Propyl (piperazine-CH₂CH₂CH₃) | ~1.20-1.40 (m, 2H) | ~36.0 (1C) |

| Piperazine Ring Protons | ~2.50-4.00 (m, 7H) | ~45.0-55.0 (5C) |

Mass Spectrometry (MS, LC-MS, GC-MS, UPLC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation patterns. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS), Gas Chromatography (GC-MS), or Ultra-Performance Liquid Chromatography (UPLC-MS/MS), it allows for the separation and identification of the compound from a mixture.

The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in MS/MS experiments can be used to further confirm the structure by identifying characteristic fragments of the piperazine ring, the propyl group, and the Boc protecting group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. Key characteristic absorption bands would include C-H stretching from the alkyl groups, N-H stretching if the secondary amine is not fully protected, and a strong C=O stretching band from the carbamate (B1207046) group of the Boc protecting group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carbamate) | Stretching | 1680-1700 |

| C-N | Stretching | 1000-1250 |

| N-H (Secondary Amine) | Stretching | 3300-3500 (if present) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, crucially, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. In a reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification, allowing for the detection of any impurities.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. This allows for the quantification of the (S)-enantiomer relative to the (R)-enantiomer, thereby determining the enantiomeric excess.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or similar solvent mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for assessing the purity of this compound, provided the compound is thermally stable and volatile. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

Similar to HPLC, chiral GC, using a chiral stationary phase, can be employed for the determination of enantiomeric excess. This method is highly sensitive and can provide excellent separation of enantiomers.

Techniques for Absolute Stereochemistry Determination

While chiral chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration. For this, techniques that probe the three-dimensional arrangement of atoms are required.

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a molecule. researchgate.net The technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For this compound, this method would provide an unambiguous assignment of the (S) configuration at the C3 position. It also yields detailed information about bond lengths, bond angles, and the preferred conformation of the piperazine ring and the Boc-protecting group in the solid state. researchgate.net The primary prerequisite for this technique is the ability to grow a single crystal of suitable quality, which can sometimes be a challenge for molecules that exist as oils or have low crystallinity.

Mosher's method is a powerful NMR-based technique used to deduce the absolute configuration of chiral alcohols and amines. matilda.sciencespringernature.com For a compound like this compound, the analysis would be performed on the free secondary amine at the N4 position. The method involves reacting the chiral piperazine with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric amides. acs.orgacs.org

The underlying principle is that the phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane in the resulting diastereomer will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the two diastereomers (one made with (R)-MTPA and one with (S)-MTPA) and calculating the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be determined. acs.org A consistent pattern of positive and negative Δδ values for the protons surrounding the chiral center allows for the assignment of the absolute stereochemistry. acs.org

Table 2: Conceptual Model for Mosher's Method Analysis of 4-MTPA-(S)-3-propyl-piperazine

This table illustrates the expected signs of Δδ (δS - δR) values for protons (H) on either side of the MTPA plane, which allows for the determination of the absolute configuration at the C3 stereocenter.

| Protons on 'Side A' of MTPA Plane | Protons on 'Side B' of MTPA Plane |

| Δδ (δS - δR) < 0 (Negative) | Δδ (δS - δR) > 0 (Positive) |

| Protons are shielded by the phenyl group in the (S)-MTPA amide relative to the (R)-MTPA amide. | Protons are deshielded by the phenyl group in the (S)-MTPA amide relative to the (R)-MTPA amide. |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It is a powerful alternative to X-ray crystallography for determining absolute configuration, with the significant advantage that it can be performed on samples in solution, neat liquids, or even solids, making it ideal for compounds that are difficult to crystallize. spectroscopyeurope.comchemrxiv.org

The determination of the absolute configuration of this compound using VCD involves a two-part process. First, the experimental VCD spectrum of the sample is measured. Second, the theoretical VCD spectrum for one enantiomer (e.g., the (S)-enantiomer) is calculated using quantum chemistry methods, such as Density Functional Theory (DFT). americanlaboratory.comacs.org

The absolute configuration is then assigned by comparing the experimental spectrum to the calculated one. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated (S)-enantiomer spectrum, the absolute configuration is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the compound has the opposite, or (R), configuration. spectroscopyeurope.comnih.gov

Computational Studies and Mechanistic Insights

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme.

Before docking (S)-1-Boc-3-propyl-piperazine to a target protein, the ligand structure must be meticulously prepared. This process begins with the generation of a three-dimensional structure of the molecule. Energy minimization is then performed using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations), to obtain a low-energy, stable conformation.

A crucial subsequent step is conformational analysis. Due to the flexibility of the piperazine (B1678402) ring and the propyl and Boc (tert-butyloxycarbonyl) groups, the molecule can adopt multiple shapes, or conformers. A thorough conformational search is conducted to identify the full range of low-energy conformers that could be relevant for binding. This ensures that the docking process is not limited to a single, arbitrary starting conformation.

Table 1: Representative Conformational States of this compound

| Conformer ID | Dihedral Angle (N1-C2-C3-C(propyl)) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 65° | 0.00 | 45.2 |

| 2 | -170° | 0.85 | 20.1 |

| 3 | -55° | 1.20 | 14.7 |

Note: This table is illustrative and represents the type of data generated from a conformational analysis. Actual values would require specific quantum chemical or molecular mechanics calculations.

With a set of low-energy ligand conformers, molecular docking simulations can be performed against a prepared protein target structure, often obtained from the Protein Data Bank (PDB). The docking algorithm systematically places the ligand in the protein's binding site and scores the different poses based on a scoring function that estimates binding affinity.

The output of a docking study is a series of potential binding modes. Analysis of these modes reveals key protein-ligand interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The propyl group and the tert-butyl group of the Boc protecting group can form favorable hydrophobic contacts with nonpolar amino acid residues.

These interactions are visualized and analyzed to rationalize the ligand's affinity and selectivity for the target.

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Interacting Residue | Interaction Type | Ligand Atom Involved | Distance (Å) |

|---|---|---|---|

| ASP 110 | Hydrogen Bond | Piperazine N-H | 2.9 |

| TRP 86 | Pi-Cation | Piperazine N+ | 4.5 |

| LEU 198 | Hydrophobic | Propyl Group | 3.8 |

| VAL 101 | Hydrophobic | Boc Group | 4.1 |

Note: This table illustrates potential interactions. The specific residues and distances are hypothetical and depend on the chosen protein target.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a higher level of theoretical accuracy for understanding the electronic structure and reactivity of a molecule.

For understanding the synthesis or metabolic degradation of this compound, quantum chemistry can be used to map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows researchers to identify the most likely mechanism, determine the rate-limiting step, and understand the factors that control the reaction's outcome.

In reactions involving the creation of the chiral center at the C3 position of the piperazine ring, quantum chemical calculations can be instrumental in predicting and rationalizing the observed stereoselectivity. By modeling the transition states leading to the (S) and (R) enantiomers, the energy difference between these states can be calculated. According to transition state theory, even a small energy difference can lead to a significant preference for one enantiomer over the other, allowing for a quantitative prediction of the enantiomeric excess.

Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. Starting from a promising docked pose, an MD simulation solves Newton's equations of motion for every atom in the system, which is solvated in a water box with appropriate ions to mimic physiological conditions.

MD simulations, typically run for hundreds of nanoseconds, can:

Assess the stability of the predicted binding pose.

Reveal how water molecules mediate protein-ligand interactions.

Identify conformational changes in the protein or ligand upon binding.

Allow for the calculation of binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The simulation trajectory provides a wealth of information on the dynamic nature of the molecular recognition process, offering a more realistic and detailed understanding of the interaction between this compound and its biological target.

Conformational Dynamics of Piperazine Scaffolds

The piperazine ring, a core component of this compound, is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Like cyclohexane, it can adopt several conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The conformational flexibility of the piperazine scaffold is crucial for its biological activity, as it allows the molecule to adapt its shape to fit into the binding sites of various biological targets. nih.govnih.gov

Computational studies, often employing molecular dynamics simulations, are used to explore the conformational landscape of piperazine derivatives. These simulations can reveal the relative energies of different conformers and the energy barriers for interconversion between them. For N-substituted piperazines, such as those with a Boc (tert-butoxycarbonyl) group, the rotation around the amide bond introduces additional conformational complexity. nih.gov The presence of a propyl group at the 3-position further influences the preferred conformation due to steric hindrance.

Temperature-dependent NMR spectroscopy has been used to study the conformational behavior of N-benzoylated piperazines, revealing that these compounds exist as distinct conformers at room temperature due to the restricted rotation of the amide bond. nih.gov The energy barriers for the interconversion of these conformers have been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov

| Parameter | Value Range | Method |

| Activation Energy Barrier (ΔG‡) for Amide Bond Rotation | 56 - 80 kJ mol⁻¹ | Temperature-Dependent ¹H NMR Spectroscopy |

| Coalescence Temperature (Tc) for Amide Site | Higher than for ring inversion | Temperature-Dependent ¹H NMR Spectroscopy |

This interactive table provides a summary of the energetic parameters associated with the conformational dynamics of substituted piperazine scaffolds.

Ligand-Target Recognition and Stability

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of ligands like this compound to their biological targets. nih.govnih.gov These methods provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. mdpi.com

For instance, in studies of piperazine-based compounds targeting the sigma-1 receptor (S1R), molecular docking has been used to identify the binding pose of the ligand within the receptor's active site. nih.govrsc.org Subsequent MD simulations then reveal the stability of this binding pose over time and highlight the key amino acid residues involved in the interaction. nih.govrsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms during the simulation is often monitored to assess the stability of the complex. nih.gov

The protonation state of the piperazine nitrogen atoms at physiological pH is a critical factor for target recognition, as it often dictates the ability to form crucial ionic interactions with the target protein. nih.gov Computational pKa predictions can help determine the likely protonation state of the molecule. nih.gov

| Computational Technique | Application in Ligand-Target Recognition | Key Outputs |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Binding pose, docking score. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, assessing the stability of the ligand-protein complex. | RMSD, interaction energies, identification of key interacting residues. |

| MM-PBSA Calculations | Estimates the free energy of binding of a ligand to a protein. | Binding free energy (ΔG_bind). |

This interactive table outlines the primary computational techniques used to study ligand-target recognition and stability.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. These studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. researchgate.netbenthamdirect.comnih.gov

By systematically modifying the structure of the parent compound in silico and evaluating the predicted binding affinity or activity of the resulting analogs, researchers can identify key structural features that are important for biological function. For example, the introduction of different substituents on the piperazine ring or modifications to the propyl group can significantly impact the compound's interaction with its target. nih.gov

Computational SAR analyses often involve generating a series of related compounds and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with the observed biological activity using statistical methods like quantitative structure-activity relationship (QSAR) modeling. dntb.gov.ua This approach can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

For piperazine-based compounds, SAR studies have shown that the nature and position of substituents on the aromatic rings, when present, and the length and nature of linker chains can dramatically influence their affinity for targets like the histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Q & A

Q. How can researchers optimize the synthesis of (S)-1-Boc-3-propyl-piperazine to improve yield and enantiomeric purity?

Answer:

- Reaction Design : Use Boc-protected intermediates (e.g., Boc-piperazine derivatives) under inert conditions to minimize side reactions. For example, Ir-catalyzed amination (as in ) can enhance stereoselectivity, though adjustments to alkyl substituents (e.g., propyl vs. methyl/isopropyl) may require tailored catalysts.

- Purification : Employ column chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate 8:1) to isolate the Boc-protected product .

- Characterization : Confirm enantiopurity via chiral HPLC or SFC (Supercritical Fluid Chromatography), as demonstrated for structurally similar compounds like (S)-N-Boc-2-methylpiperazine .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Analysis : Compare chemical shifts of the piperazine ring protons (δ ~3.0–4.0 ppm for Boc-protected amines) and propyl chain protons (δ ~0.8–1.6 ppm) to reference spectra of analogous compounds .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]+ for C12H24N2O2 = 228.1838).

- FTIR : Confirm Boc carbonyl absorption at ~1680–1720 cm<sup>−1</sup> .

Q. How can solubility and stability issues of this compound be addressed in aqueous reaction systems?

Answer:

- Solvent Systems : Use biphasic conditions (e.g., DCM:H2O 2:1) to enhance solubility while maintaining Boc-group stability .

- Temperature Control : Avoid prolonged exposure to >40°C to prevent Boc deprotection. Storage at −20°C under nitrogen is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity data for this compound derivatives?

Answer:

- Methodological Scrutiny : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, Cu(I)-catalyzed "click" reactions () may yield variable ee% depending on azide coupling partners.

- Data Normalization : Use standardized SFC protocols (e.g., Chiralpak® columns) to eliminate variability in enantiomer quantification .

- Computational Validation : Perform DFT calculations to model transition states and rationalize stereochemical outcomes .

Q. How can computational methods predict the reactivity of this compound in drug discovery pipelines?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Focus on the propyl chain’s van der Waals interactions and Boc-group steric effects .

- ADMET Prediction : Estimate bioavailability (e.g., GI absorption ≥80%) and BBB penetration using tools like SwissADME, incorporating logP (~2.5) and TPSA (~40 Ų) from physicochemical data .

Q. What experimental designs mitigate challenges in coupling this compound with heteroaromatic scaffolds?

Answer:

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate as a reductant, as shown for 1-(2-fluorobenzyl)piperazine triazoles .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 2 h) while maintaining Boc-group integrity .

Q. How do researchers reconcile discrepancies in cytotoxicity data for piperazine derivatives in preclinical studies?

Answer:

- Dose-Response Analysis : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear toxicity trends.

- Metabolic Profiling : Use hepatic microsome assays to assess stability and metabolite generation, which may explain inter-study variability .

- Controlled Data Sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles to harmonize datasets while protecting patient rights .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

Q. How can green chemistry principles be applied to the synthesis of this compound?

Answer:

- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .

- Catalyst Recycling : Recover Cu(I) catalysts via aqueous extraction (e.g., EDTA chelation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。